BenchChemオンラインストアへようこそ!

5-(Azetidin-3-yl)-2-methyl-2H-1,2,3,4-tetrazole hydrochloride

Physical organic chemistry Photoelectron spectroscopy Regioisomer electronic properties

5-(Azetidin-3-yl)-2-methyl-2H-1,2,3,4-tetrazole hydrochloride (CAS 1378802-33-5; synonym CAS 1956437-95-8) is a heterocyclic building block with molecular formula C₅H₁₀ClN₅ and molecular weight 175.62 g/mol. The compound integrates a conformationally restricted four-membered azetidine ring (conjugate acid pKa 11.29) with a 2-methyl-2H-tetrazole moiety, the latter representing the N2-methylated regioisomer of the tetrazole family.

Molecular Formula C5H10ClN5
Molecular Weight 175.62 g/mol
Cat. No. B11914916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azetidin-3-yl)-2-methyl-2H-1,2,3,4-tetrazole hydrochloride
Molecular FormulaC5H10ClN5
Molecular Weight175.62 g/mol
Structural Identifiers
SMILESCN1N=C(N=N1)C2CNC2.Cl
InChIInChI=1S/C5H9N5.ClH/c1-10-8-5(7-9-10)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H
InChIKeySMGFRRSUAILYIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Azetidin-3-yl)-2-methyl-2H-1,2,3,4-tetrazole hydrochloride – Key Physicochemical and Structural Profile for Research Procurement


5-(Azetidin-3-yl)-2-methyl-2H-1,2,3,4-tetrazole hydrochloride (CAS 1378802-33-5; synonym CAS 1956437-95-8) is a heterocyclic building block with molecular formula C₅H₁₀ClN₅ and molecular weight 175.62 g/mol . The compound integrates a conformationally restricted four-membered azetidine ring (conjugate acid pKa 11.29) with a 2-methyl-2H-tetrazole moiety, the latter representing the N2-methylated regioisomer of the tetrazole family. This specific 2-methyl-2H regioisomeric configuration distinguishes it from the corresponding 1-methyl-1H isomer (CAS 1638771-13-7) and from the unmethylated 2H-tetrazole analog (CAS 950725-13-0), imparting a unique ionization profile and electronic structure that are consequential for downstream synthetic and pharmacological applications [1].

Why 5-(Azetidin-3-yl)-2-methyl-2H-1,2,3,4-tetrazole hydrochloride Cannot Be Interchanged with Its 1-Methyl or Unmethylated Analogs


In tetrazole chemistry, the position of N-alkylation is not a trivial structural nuance—it is a decisive determinant of electronic configuration, ionization behavior, and biological target engagement. The 2-methyl-2H regioisomer possesses a distinctly higher adiabatic ionization energy (10.543 eV) than its 1-methyl-1H counterpart (10.315 eV), reflecting fundamentally different frontier orbital composition [1]. At the level of acid-base behavior, the unmethylated 5-(azetidin-3-yl)-2H-tetrazole retains an acidic N–H proton (predicted pKa ≈ 4.00) and exists as an anion at physiological pH, whereas N2-methylation abolishes this acidic center, yielding a neutral heterocycle with dramatically altered hydrogen-bonding capacity, membrane permeability potential, and metabolic susceptibility . These differences are not additive—they are categorical—meaning that any attempt to substitute the 2-methyl-2H regioisomer with the 1-methyl-1H or unmethylated variant without re-optimization will compromise SAR continuity, synthetic route fidelity, and pharmacological reproducibility.

Quantitative Differentiation Evidence for 5-(Azetidin-3-yl)-2-methyl-2H-1,2,3,4-tetrazole hydrochloride Versus Closest Analogs


Electronic Structure Divergence: 0.228 eV Adiabatic Ionization Energy Gap Between 2-Methyl-2H and 1-Methyl-1H Tetrazole Cores

Synchrotron-based photoelectron spectroscopy reveals a quantifiable electronic differentiation between the tetrazole regioisomeric cores. The 2-methyl-2H-tetrazole core (2-MeTet) exhibits an adiabatic ionization energy (AIE) of 10.543 eV (assigned to the 1²A″ state), whereas the 1-methyl-1H-tetrazole core (1-MeTet) shows an AIE of 10.315 eV (assigned to 1²A′), yielding a gap of +0.228 eV for the 2-methyl isomer [1]. This difference originates from distinct orbital contributions: the lowest PES bands for both isomers contain ionization from lone-pair σ-orbitals (2A′) on N-atoms and π-orbitals (2A″), but the relative ordering and Franck-Condon profiles differ, with 2-MeTet displaying a markedly slower spectral onset that complicates vertical IE measurement [1]. The higher AIE of the 2-methyl regioisomer indicates greater electronic stability of the HOMO, which has direct implications for oxidation potential, charge-transfer interactions, and reactivity in electrophilic environments.

Physical organic chemistry Photoelectron spectroscopy Regioisomer electronic properties

Ionization State at Physiological pH: Neutral 2-Methyl-2H-Tetrazole Versus Anionic Unmethylated Analog (pKa Shift of ≥2.34 Units)

The acid-base character of the tetrazole ring changes categorically upon N2-methylation. The unmethylated 5-(azetidin-3-yl)-2H-tetrazole (CAS 950725-13-0) retains an acidic N–H proton with a predicted pKa of 4.00±0.10, meaning it is predominantly deprotonated and anionic (~90% ionized) at physiological pH 7.4 . By contrast, N2-methylation in the target compound eliminates the acidic N–H entirely; the 2-methyl-2H-tetrazole core bears a predicted pKa of 1.66±0.30, placing it ~2.34 units below the unmethylated analog and rendering the tetrazole ring neutral across the entire physiologically relevant pH range . For comparison, the 1-methyl-1H regioisomeric core is even more acidic (pKa 1.09±0.10) . This means the target compound is the only variant among the three that combines a permanently neutral tetrazole with a basic azetidine (conjugate acid pKa 11.29) , yielding a monocationic species (azetidine protonated, tetrazole neutral) at pH 7.4 rather than a zwitterion.

Physicochemical profiling pKa Drug-likeness Ionization state

Biological Activity Trend: 2-Alkyl Tetrazole Regioisomers Exhibit Consistently Superior Antimycobacterial Potency and Lower Mammalian Cytotoxicity Versus 1-Alkyl Isomers

In a systematic study of tetrazole regioisomers as antitubercular agents, Karabanovich et al. (2015) prepared matched pairs of 1-alkyl- and 2-alkyl-5-benzylsulfanyl-2H-tetrazoles and their selenium analogs, with unambiguous regioisomeric assignment by ¹H and ¹³C NMR [1]. Across the series, the 2-alkyl regioisomers exhibited consistently higher antimycobacterial activity against Mycobacterium tuberculosis CNCTC My 331/88, with the most potent compounds achieving minimum inhibitory concentration (MIC) values of approximately 1 µM (0.37–0.46 µg/mL)—equivalent to the first-line drug isoniazid [1]. Critically, the 2-alkyl regioisomers also displayed lower in vitro toxicity against mammalian cell lines compared to their 1-alkyl counterparts [1]. Furthermore, the antimycobacterial activity of the 2-alkyl regioisomers was less sensitive to the type of alkyl substituent, providing a more robust SAR platform for lead optimization, whereas 1-alkyl isomer activity varied sharply with alkyl chain identity [1]. The study concluded that the 2-alkyl-5-[(3,5-dinitrobenzyl)sulfanyl]-2H-tetrazole scaffold warrants further optimization of the 2-alkyl chain to improve pharmacokinetic properties [1].

Antimycobacterial Structure-activity relationship Regioisomer pharmacology Cytotoxicity

N2-Regioselective Alkylation: The 2-Methyl-2H Regioisomer as a Value-Differentiated Building Block Requiring Controlled Synthetic Access

Direct alkylation of 5-substituted-1H-tetrazoles typically produces mixtures of 1-alkyl-1H and 2-alkyl-2H regioisomers, with the product ratio governed by the steric and electronic character of the 5-substituent as well as the alkylating agent [1]. In practice, the 2-alkyl (N2) regioisomer is frequently the minor product under classical alkylation conditions. For example, a University of Toronto thesis on indazole antifungal analog synthesis explicitly documents that the methylation of 5-substituted tetrazoles yielded reduced quantities of the desired 2-methyl regioisomer due to competing formation of the 1-methyl isomer, necessitating a separate regioselectivity optimization campaign [2]. Electron-withdrawing or sterically bulky substituents at C5 favor N2-alkylation [3]; however, with the azetidin-3-yl substituent at C5—a moderately bulky, electron-donating saturated heterocycle—the intrinsic regioselectivity is not strongly biased toward N2. Consequently, a pre-isolated, analytically authenticated batch of 5-(azetidin-3-yl)-2-methyl-2H-tetrazole hydrochloride eliminates the need for in-house chromatographic separation of regioisomers, which can be non-trivial given the often similar Rf values of 1,5- and 2,5-disubstituted tetrazoles [1][4].

Synthetic chemistry Regioselective alkylation Tetrazole N-functionalization Building block sourcing

Conformational Restriction Advantage: Azetidine Ring Versus Pyrrolidine and Piperidine Analogs in Pharmacophore Design

The azetidine ring in 5-(azetidin-3-yl)-2-methyl-2H-tetrazole provides a conformationally restricted scaffold that differs fundamentally from its five-membered (pyrrolidine) and six-membered (piperidine) counterparts. Azetidine has a conjugate acid pKa of 11.29 , making it appreciably more basic than pyrrolidine (pKa ~11.27) and significantly more basic than piperidine (pKa ~11.12) in aqueous solution [1]. The four-membered ring imposes a ~90° bond angle at the nitrogen center compared to ~108° in pyrrolidine, restricting the accessible conformational space of the azetidin-3-yl substituent and projecting the attached tetrazole in a geometrically defined orientation. In the context of PDE4 inhibitor SAR, introduction of 3-substituted azetidinyl substituents onto a 4,6-diaminopyrimidine scaffold led to improved PDE4 inhibitory activity and preliminary in vivo efficacy in pulmonary inflammation models [2]. A separate study on DGAT2 inhibitors demonstrated that replacement of a piperidine with an azetidine ring reduced intrinsic clearance (Cl_int) while mitigating bioactivation liability, en route to the clinical candidate ervogastat [3]. These observations support the class-level principle that azetidine incorporation can independently improve both target potency and ADME properties relative to larger-ring analogs.

Conformational constraint Azetidine Scaffold hopping Medicinal chemistry

Hydrogen-Bond Donor/Acceptor Profile: 2-Methyl-2H-Tetrazole is a Pure H-Bond Acceptor, Unlike the Ambident Unmethylated Analog

The 2-methyl-2H-tetrazole moiety in the target compound functions exclusively as a hydrogen-bond acceptor (HBA) through its four nitrogen lone pairs, with zero hydrogen-bond donor (HBD) capacity from the tetrazole ring. By contrast, the unmethylated 5-(azetidin-3-yl)-2H-tetrazole (pKa 4.00) is a hydrogen-bond donor at the N–H position under neutral and acidic conditions, becoming an HBA-only species only upon full deprotonation above pH ~6 . The 1-methyl-1H regioisomer (pKa 1.09) behaves similarly to the 2-methyl isomer as an HBA-only tetrazole, but with distinct nitrogen hybridization and HBA geometry due to the different connectivity pattern . This shift from ambident (HBA + HBD) to pure HBA functionality in the target compound eliminates a potential source of non-specific binding to serum proteins and phospholipid headgroups, while preserving the tetrazole's capacity for directed hydrogen bonding to target protein backbone and side-chain residues [1]. In the context of carboxylic acid bioisosterism, the 5-substituted-1H-tetrazole (pKa ~4.5–4.9) mimics both the acidity and HBD character of a carboxylic acid, whereas the 2-methyl-2H-tetrazole selectively mimics only the HBA pharmacophore element, offering a cleaner pharmacological signal in target engagement assays [1].

Hydrogen bonding Bioisostere Tetrazole Drug design

Prioritized Application Scenarios for 5-(Azetidin-3-yl)-2-methyl-2H-1,2,3,4-tetrazole hydrochloride Based on Quantitative Differentiation Evidence


CNS-Penetrant Fragment Library Design Requiring Low Hydrogen-Bond Donor Count and Neutral Tetrazole

The 2-methyl-2H-tetrazole regioisomer is a pure hydrogen-bond acceptor (HBD = 0 on the tetrazole ring), in contrast to the unmethylated analog which contributes one HBD from the acidic N–H (pKa 4.00) . Since each hydrogen-bond donor added to a molecule reduces passive blood-brain barrier permeability by approximately one log unit on average, the target compound's elimination of this donor is a quantifiable advantage for CNS-focused library enumeration [1]. The permanently neutral tetrazole ring (pKa 1.66) ensures consistent ionization behavior across physiological pH ranges, avoiding the pH-dependent partition coefficient shifts that complicate CNS exposure prediction for anionic tetrazole analogs. For fragment-based CNS drug discovery where Rule of 3 compliance (HBD ≤3, MW ≤300) is critical, this building block's zero-HBD tetrazole provides a decisive selection advantage over the unmethylated variant [1].

Anti-Infective Lead Optimization Leveraging 2-Alkyl Tetrazole Regioisomer Superiority in Potency and Therapeutic Index

The class-level SAR established by Karabanovich et al. (2015) demonstrates that 2-alkyl tetrazole regioisomers exhibit consistently higher antimycobacterial activity (MIC ≈ 1 µM against M. tuberculosis, equipotent to isoniazid) and lower in vitro mammalian cytotoxicity compared to matched 1-alkyl isomers [2]. This therapeutic index advantage, coupled with the observation that 2-alkyl regioisomer activity is less sensitive to alkyl chain variation, makes the 2-methyl-2H scaffold a privileged starting point for anti-infective SAR campaigns—particularly for tuberculosis, where optimizing the balance between potency and host-cell toxicity remains a central challenge. Researchers developing tetrazole-containing antimycobacterial agents should preferentially source the 2-methyl-2H regioisomer to align with this favorable pharmacological trajectory [2].

Metabolic Stability-Driven Scaffold Hopping: Azetidine as a Lower-Clearance Replacement for Piperidine/Pyrrolidine

In DGAT2 inhibitor optimization, replacement of a piperidine ring with azetidine reduced intrinsic clearance in human liver microsomes and mitigated a time-dependent CYP3A inactivation liability, enabling progression of the clinical candidate ervogastat [3]. The azetidine ring in 5-(azetidin-3-yl)-2-methyl-2H-tetrazole provides this same conformational restriction and distinct electronic profile (conjugate acid pKa 11.29 vs. piperidine pKa ~11.12) [4]. When combined with the neutral 2-methyl-2H-tetrazole, this building block offers a dual advantage: reduced metabolic clearance from the azetidine scaffold plus elimination of the acidic tetrazole proton that could otherwise contribute to Phase II glucuronidation or sulfate conjugation. Medicinal chemistry teams pursuing DGAT2, PDE4, or other targets where piperidine/pyrrolidine-containing leads suffer from high clearance should evaluate this azetidine-tetrazole building block as a scaffold-hopping alternative [3][5].

Regioisomerically Pure Building Block for Parallel Synthesis Libraries Requiring Single-Isomer Fidelity

Direct methylation of 5-substituted-1H-tetrazoles yields regioisomeric mixtures in which the desired 2-methyl isomer is often the minor component [6][7]. For parallel synthesis campaigns generating >96-compound libraries, in-house separation of 1-methyl and 2-methyl regioisomers by preparative HPLC or flash chromatography introduces a bottleneck, consumes ≥66% of material if the N2 isomer is the minor product, and risks cross-contamination that can generate false-positive or false-negative biological results. Procuring pre-isolated, analytically authenticated 5-(azetidin-3-yl)-2-methyl-2H-1,2,3,4-tetrazole hydrochloride (≥95% purity, SMILES: CN1N=NC(C2CNC2)=N1) eliminates this separation step entirely, preserving both material economy and assay data integrity. This is particularly valuable for structure-activity relationship studies where regioisomeric identity directly determines the biological readout [7].

Quote Request

Request a Quote for 5-(Azetidin-3-yl)-2-methyl-2H-1,2,3,4-tetrazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.